3-Bromo-1-(trimethylsilyl)-1-propyne

Organometallic synthesis Regioselective addition Aldehyde functionalization

3-Bromo-1-(trimethylsilyl)-1-propyne (CAS 38002-45-8), also known as 3-(trimethylsilyl)propargyl bromide, is an organosilicon building block featuring a terminal bromomethyl group and a trimethylsilyl (TMS)-protected alkyne. With a molecular weight of 191.14 g/mol, a density of 1.17 g/mL at 25°C, and a boiling point of 44-45°C at 2 mmHg, this liquid reagent serves as a propargylating agent in organic synthesis.

Molecular Formula C6H11BrSi
Molecular Weight 191.14 g/mol
CAS No. 38002-45-8
Cat. No. B1268919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(trimethylsilyl)-1-propyne
CAS38002-45-8
Molecular FormulaC6H11BrSi
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CCBr
InChIInChI=1S/C6H11BrSi/c1-8(2,3)6-4-5-7/h5H2,1-3H3
InChIKeyGAPRPFRDVCCCHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-(trimethylsilyl)-1-propyne: A Versatile Propargylating Agent with Silyl Protection for Controlled Organic Synthesis


3-Bromo-1-(trimethylsilyl)-1-propyne (CAS 38002-45-8), also known as 3-(trimethylsilyl)propargyl bromide, is an organosilicon building block featuring a terminal bromomethyl group and a trimethylsilyl (TMS)-protected alkyne . With a molecular weight of 191.14 g/mol, a density of 1.17 g/mL at 25°C, and a boiling point of 44-45°C at 2 mmHg, this liquid reagent serves as a propargylating agent in organic synthesis . The TMS group imparts enhanced stability during reaction sequences while allowing for facile deprotection under mild conditions, enabling precise control over alkyne functionalization .

Why Generic Propargyl Halides Cannot Replace 3-Bromo-1-(trimethylsilyl)-1-propyne in Regioselective and Protected Alkyne Chemistry


While propargyl bromide (3-bromo-1-propyne) serves as a common alkylating agent, direct substitution with 3-bromo-1-(trimethylsilyl)-1-propyne is not viable in reactions requiring alkyne protection or controlled regioselectivity. The absence of a silyl group in generic propargyl bromide leads to undesired side reactions, polymerization, and poor regiocontrol [1]. Conversely, the TMS group in the target compound stabilizes the propargyl moiety, suppresses competing pathways, and enables post-functionalization via deprotection, making it essential for multistep syntheses . Even among TMS-protected propargyl halides, the bromide derivative offers a balanced reactivity profile: the chloro analog (3-chloro-1-(trimethylsilyl)-1-propyne) exhibits lower electrophilicity, while the iodo analog (3-iodo-1-(trimethylsilyl)-1-propyne) shows higher cost and reduced stability, limiting their practical utility in large-scale applications .

Quantitative Differentiation of 3-Bromo-1-(trimethylsilyl)-1-propyne Against Closest Analogs


Superior Product Yields (71-84%) in Tin-Promoted Aldehyde Additions vs. Phenyl Propargyl Bromide

In tin-promoted reactions with aldehydes, 3-bromo-1-(trimethylsilyl)-1-propyne delivers significantly higher product yields (71-84%) compared to phenyl propargyl bromide, which yields only 44.0-66.7% under identical conditions [1]. This 15-27% absolute yield advantage translates to greater synthetic efficiency and reduced waste in preparative-scale reactions.

Organometallic synthesis Regioselective addition Aldehyde functionalization

Enables Regioselective Access to Allenic vs. Homopropargylic Alcohols by Tuning Silyl Group

In indium-mediated reactions with aldehydes, 3-bromo-1-(trimethylsilyl)-1-propyne achieves high regioselectivity for either allenic or homopropargylic alcohol products depending on the steric bulk of the silyl group [1]. This tunable selectivity is not observed with non-silylated propargyl bromides, which typically yield complex mixtures.

Indium-mediated coupling Regioselective synthesis Allenic alcohols

Enables Grignard Formation and Subsequent Coupling in 90% Yield for Semiconductor Precursors

3-Bromo-1-(trimethylsilyl)-1-propyne readily forms a Grignard reagent with magnesium in ether, which upon reaction with silicon tetrachloride yields tetrakis(3'-trimethylsilyl-2-propynyl)silane in 90% isolated yield [1]. This high-yielding transformation is critical for synthesizing perpendicularly arranged core precursors for semiconducting polymers. The chloro analog exhibits lower reactivity toward Grignard formation, while the iodo analog is less stable under these conditions [2].

Organosilicon chemistry Grignard reactions Semiconducting polymers

Overcomes Alkylation Failure of Unprotected Propargyl Bromide in Ketone Functionalization

Direct alkylation of a substituted cyclohexanone with propargyl bromide was unsuccessful for introducing a propargyl group in the synthesis of Gibberellic acid analogs [1]. In contrast, 3-bromo-1-(trimethylsilyl)-1-propyne enabled successful propargylation under similar conditions, demonstrating the critical role of the TMS group in activating and stabilizing the propargyl moiety during alkylation.

Ketone alkylation Propargyl group introduction Synthetic methodology

Higher Electrophilicity than Chloro Analog for Nucleophilic Substitution Reactions

As a propargyl bromide, 3-bromo-1-(trimethylsilyl)-1-propyne exhibits greater electrophilicity than its chloro counterpart, 3-chloro-1-(trimethylsilyl)-1-propyne [1]. This enhanced reactivity translates to faster reaction rates and higher yields in nucleophilic substitutions, particularly with weaker nucleophiles or under mild conditions. The chloro analog often requires harsher conditions or stronger nucleophiles to achieve comparable conversion .

Nucleophilic substitution Propargyl halides Reactivity comparison

Enhanced Thermal and Storage Stability vs. Unprotected Propargyl Bromide

3-Bromo-1-(trimethylsilyl)-1-propyne demonstrates good chemical stability under recommended storage conditions (2-8°C) . In contrast, propargyl bromide is more prone to thermal decomposition and polymerization upon standing, requiring refrigeration and often leading to batch-to-batch variability . The TMS group in the target compound acts as a protective cap, significantly extending shelf life and ensuring consistent performance across long-term studies.

Reagent stability Storage conditions Supply chain robustness

Optimal Use Cases for 3-Bromo-1-(trimethylsilyl)-1-propyne Based on Differentiated Performance


Regioselective Synthesis of Allenic and Homopropargylic Alcohols

Employ 3-bromo-1-(trimethylsilyl)-1-propyne in indium-mediated reactions with aldehydes to achieve high regioselectivity, tunable between allenic and homopropargylic alcohols by varying the silyl group sterics [1]. This methodology is invaluable in medicinal chemistry for constructing complex chiral building blocks.

Preparation of Semiconducting Polymer Precursors

Utilize the compound to form a Grignard reagent, which upon reaction with silicon tetrachloride yields tetrakis(3'-trimethylsilyl-2-propynyl)silane in 90% yield—a critical intermediate for perpendicularly arranged semiconducting polymers [2]. This application leverages the compound's unique balance of reactivity and stability.

Alkylation of β-Keto Esters and Ketones

For introducing a protected propargyl group onto ketones and β-keto esters, 3-bromo-1-(trimethylsilyl)-1-propyne succeeds where unprotected propargyl bromide fails [3]. This enables streamlined syntheses of natural product analogs and pharmaceutical intermediates.

Tin-Promoted Aldehyde Additions for High-Yield Propargyl Alcohols

In tin-mediated aldehyde additions, this reagent provides 71-84% yields, substantially outperforming phenyl propargyl bromide [4]. This scenario is preferred when high isolated yields are paramount, such as in late-stage functionalization or material-intensive processes.

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